molecular formula C18H18ClN2OS+ B11212809 1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11212809
M. Wt: 345.9 g/mol
InChI Key: RCQNJIHIUFNCDD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: belongs to the class of heterocyclic compounds. Let’s dissect its name:

    1-(4-chlorophenyl): This part indicates a phenyl ring with a chlorine substituent at the para position.

    3-hydroxy-3-phenyl: Here, we have a phenyl ring with a hydroxyl group attached.

    2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This complex portion describes the fused imidazole and thiazine rings, along with the positively charged nitrogen (thiazin-1-ium) center.

Preparation Methods

Synthetic Routes::

    Synthesis via Cyclization:

Industrial Production::
  • Industrial-scale production methods may vary, but they generally follow the synthetic routes outlined above.
  • Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.

    Substitution: The chlorine atom can be substituted with other groups.

    Reduction: Reduction of the imine or quinone functionality is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂).

Major Products::
  • The major products depend on the specific reaction conditions and substituents. Variants of this compound may include different functional groups.

Scientific Research Applications

    Medicine: Investigated for potential antimicrobial, antiviral, or antitumor properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets include enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H18ClN2OS+

Molecular Weight

345.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H18ClN2OS/c19-15-7-9-16(10-8-15)20-13-18(22,14-5-2-1-3-6-14)21-11-4-12-23-17(20)21/h1-3,5-10,22H,4,11-13H2/q+1

InChI Key

RCQNJIHIUFNCDD-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)SC1

Origin of Product

United States

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